Ethylsulfonyl vs. Methylsulfonyl Lipophilicity
The ethylsulfonyl substituent confers distinct lipophilicity compared to the closest alkylsulfonyl analog. 3-(ethylsulfonyl)-1H-1,2,4-triazole has a computed XLogP3-AA of -0.1 [1], while 3-(methylsulfonyl)-1H-1,2,4-triazole (CAS 3589-05-7) has a computed XLogP3-AA of -0.5 [2]. This difference of +0.4 LogP units reflects the additional methylene group and results in measurably higher membrane permeability potential for the ethyl analog.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.1 |
| Comparator Or Baseline | 3-(methylsulfonyl)-1H-1,2,4-triazole: XLogP3-AA = -0.5 |
| Quantified Difference | ΔXLogP3-AA = +0.4 |
| Conditions | Computed by PubChem XLogP3 algorithm (2021.05.07 release) |
Why This Matters
In fragment-based screening, a positive LogP shift of 0.4 can significantly influence ligand efficiency indices and hit-to-lead optimization, making the ethyl analog a preferred choice when balanced hydrophilicity/lipophilicity is required.
- [1] PubChem Compound Summary for CID 20290200, 3-(ethylsulfonyl)-1H-1,2,4-triazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71705-00-5 (accessed 2026-05-06). View Source
- [2] PubChem Compound Summary for CID 18145703, 3-(methylsulfonyl)-1H-1,2,4-triazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3589-05-7 (accessed 2026-05-06). View Source
